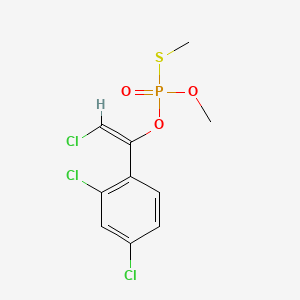
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. This compound is characterized by its complex chemical structure, which includes both phosphorothioate and chlorinated aromatic components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4-dichlorophenol . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphorothioate oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which can have different levels of oxidation and substitution depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is conducted on its potential therapeutic applications and toxicological effects.
Wirkmechanismus
The primary mechanism of action of Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of muscles, paralysis, and eventually death in insects . The molecular targets include the active site of the acetylcholinesterase enzyme, where the compound forms a covalent bond, preventing the breakdown of acetylcholine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Profenofos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Tolclofos-methyl: A compound with a similar phosphorothioate ester structure but different substituents on the aromatic ring.
Etrimfos: An organophosphate with a similar ester linkage but different aromatic and alkyl groups.
Uniqueness
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is unique due to its specific combination of chlorinated aromatic and phosphorothioate components, which contribute to its high efficacy as an insecticide and its distinct chemical reactivity.
Eigenschaften
CAS-Nummer |
69245-04-1 |
|---|---|
Molekularformel |
C10H10Cl3O3PS |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
2,4-dichloro-1-[(E)-2-chloro-1-[methoxy(methylsulfanyl)phosphoryl]oxyethenyl]benzene |
InChI |
InChI=1S/C10H10Cl3O3PS/c1-15-17(14,18-2)16-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
InChI-Schlüssel |
ZFYOPNXNFXIKDP-UXBLZVDNSA-N |
Isomerische SMILES |
COP(=O)(O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl)SC |
Kanonische SMILES |
COP(=O)(OC(=CCl)C1=C(C=C(C=C1)Cl)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

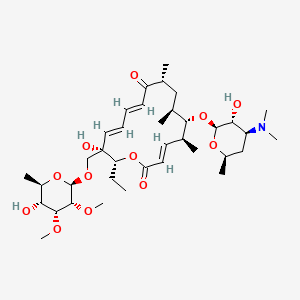
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
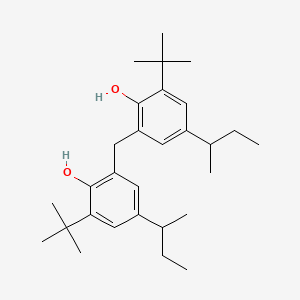
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
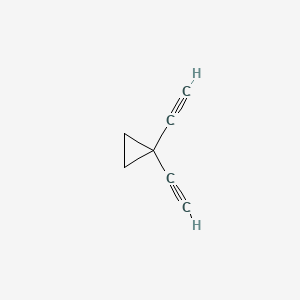
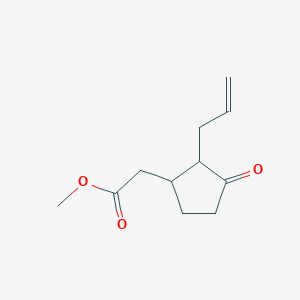
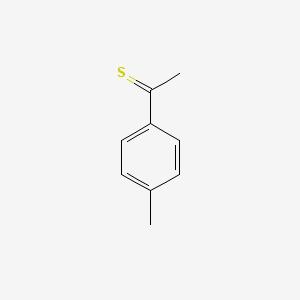
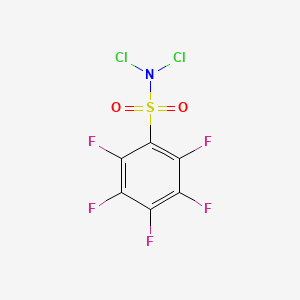
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
